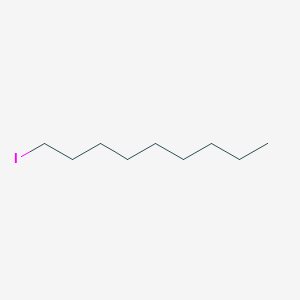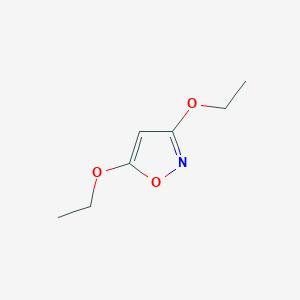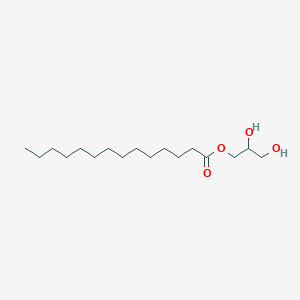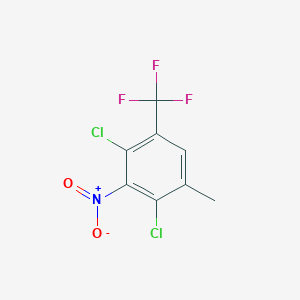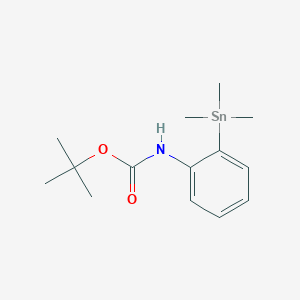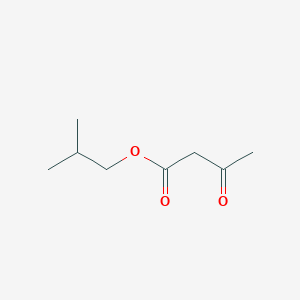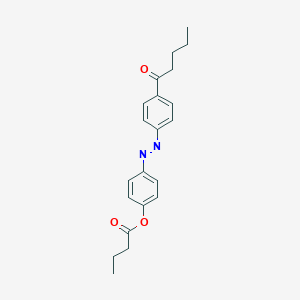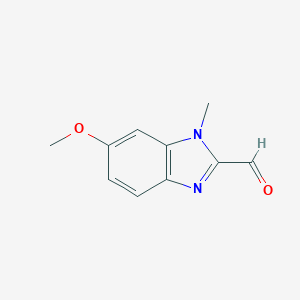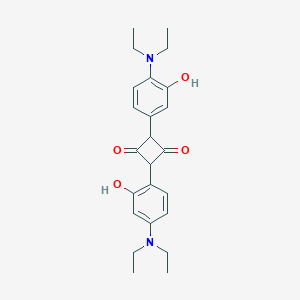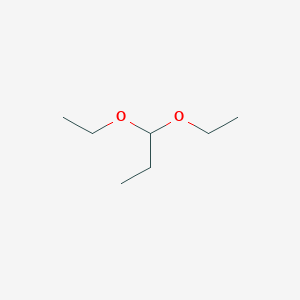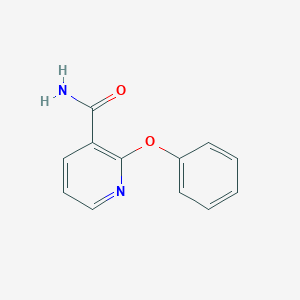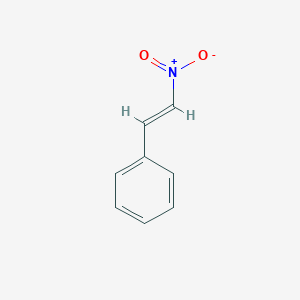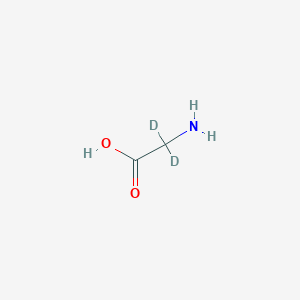![molecular formula C9H12O4 B046517 Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate CAS No. 347378-67-0](/img/structure/B46517.png)
Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate, also known as ethyl squarate, is a chemical compound with a bicyclic structure. It has been used in various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate squarate is not fully understood. However, it is believed to react with nucleophiles such as amines and thiols, leading to the formation of stable adducts. It can also undergo oxidation reactions to form a variety of products.
Effets Biochimiques Et Physiologiques
Ethyl squarate has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, to induce apoptosis in cancer cells, and to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate squarate in lab experiments is its unique structure, which allows it to react with a variety of nucleophiles. However, it also has some limitations, such as its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the use of Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate squarate in scientific research. One area of interest is the development of new synthetic methods for the compound. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, its use as a catalyst in organic synthesis reactions is an area of ongoing research.
Méthodes De Synthèse
The synthesis of Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate squarate can be achieved through several methods. One of the most common methods is the reaction of Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate acetoacetate with squaric acid in the presence of a catalyst. Another method involves the reaction of Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate 3-oxobutanoate with glyoxal in the presence of a base.
Applications De Recherche Scientifique
Ethyl squarate has been extensively used in scientific research due to its unique properties. It has been used as a cross-linking agent in the synthesis of polymers, as a fluorescent probe for the detection of metal ions, and as a catalyst in various chemical reactions.
Propriétés
Numéro CAS |
347378-67-0 |
|---|---|
Nom du produit |
Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate |
Formule moléculaire |
C9H12O4 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-2-12-9(11)5-3-6(10)8-7(4-5)13-8/h4,6-8,10H,2-3H2,1H3/t6-,7-,8+/m0/s1 |
Clé InChI |
LYOJCNWCUOSHLX-BIIVOSGPSA-N |
SMILES isomérique |
CCOC(=O)C1=C[C@H]2[C@H](O2)[C@H](C1)O |
SMILES |
CCOC(=O)C1=CC2C(O2)C(C1)O |
SMILES canonique |
CCOC(=O)C1=CC2C(O2)C(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI)](/img/structure/B46439.png)
